molecular formula C22H22O12 B12324424 2-(3-Hydroxy-4-methoxyphenyl)-3-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one

2-(3-Hydroxy-4-methoxyphenyl)-3-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one

Cat. No.: B12324424
M. Wt: 478.4 g/mol
InChI Key: JXASPPWQHFOWPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flavone Backbone

The core 4H-chromen-4-one system (C9H6O2) features a benzopyranone skeleton with a ketone at position 4. Substituents at positions 5 and 7 are hydroxyl groups, which contribute to the compound’s polarity and antioxidant potential. The phenyl group at position 2 introduces a planar, aromatic system that enhances conjugation across the molecule.

Substituted Phenyl Group

The 3-hydroxy-4-methoxyphenyl substituent at position 2 consists of a benzene ring with hydroxyl (-OH) and methoxy (-OCH3) groups at positions 3 and 4, respectively. This substitution pattern creates intramolecular hydrogen bonding between the C3 hydroxyl and the adjacent methoxy group, stabilizing the molecule’s conformation.

Beta-D-Glucopyranosyloxy Unit

The glucose moiety is attached to the flavone backbone via a beta-1-O-glycosidic bond at position 3. The glucopyranose ring adopts a ^4C1^ chair conformation, with hydroxyl groups at positions 2, 3, 4, and 6 contributing to its hydrophilicity. The beta configuration at the anomeric carbon (C1) is confirmed by the J coupling constant of ~7–8 Hz observed in ^1^H NMR for the anomeric proton. This glycosidic linkage significantly influences the compound’s solubility and bioavailability.

Table 1: Key Structural Features

Feature Description
Flavone backbone 4H-chromen-4-one with hydroxyls at C5 and C7
Phenyl substituent 3-hydroxy-4-methoxyphenyl at C2
Glycosidic bond Beta-1-O-linkage between C3 of flavone and C1 of glucose
Glucose conformation ^4C1^ chair with axial hydroxyls at C2, C3, C4, and equatorial C6 hydroxyl

Spectroscopic Characterization: NMR, MS, and IR Spectral Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ^1^H NMR : The anomeric proton of the beta-D-glucopyranosyl group resonates as a doublet at δ 4.8–5.0 ppm (J = 7–8 Hz). Aromatic protons on the flavone backbone appear as two doublets in the δ 6.1–6.3 ppm region (H6 and H8), while the phenyl group’s protons show signals at δ 6.8–7.2 ppm . The methoxy group’s singlet is observed at δ 3.8 ppm .
  • ^13^C NMR : The carbonyl carbon (C4) resonates at δ 176–178 ppm . The anomeric carbon (C1 of glucose) appears at δ 100–102 ppm , with remaining glucose carbons between δ 60–78 ppm . Aromatic carbons of the flavone and phenyl groups fall in the δ 90–160 ppm range.

Mass Spectrometry (MS)

The molecular ion peak at m/z 478.4 corresponds to the molecular formula C22H22O12 . Fragmentation patterns include:

  • Loss of the glucose unit (m/z 316.3 , C16H12O7).
  • Cleavage of the phenyl group (m/z 162.1 , C7H6O3).

Infrared (IR) Spectroscopy

Key absorptions include:

  • 3200–3600 cm⁻¹ : Broad band for O-H stretches (hydroxyl groups).
  • 1650 cm⁻¹ : C=O stretch of the chromen-4-one ketone.
  • 1600 cm⁻¹ : Aromatic C=C vibrations.
  • 1260 cm⁻¹ : C-O-C stretch of the methoxy group.

Crystallographic Data and Computational Molecular Modeling

Crystallographic Analysis

No experimental crystallographic data for this specific compound is available in the provided sources. However, analogous flavonoid glycosides typically crystallize in monoclinic or triclinic systems , with unit cell parameters reflecting the molecule’s planar and bulky substituents.

Computational Modeling

Density functional theory (DFT) optimizations predict a dihedral angle of 45–60° between the phenyl group and the flavone backbone, minimizing steric hindrance. Molecular dynamics simulations suggest the glucose moiety adopts multiple conformations in aqueous solution, stabilized by hydrogen bonding with water molecules. The lowest-energy conformation places the glucose unit perpendicular to the flavone plane, maximizing solvent exposure.

Figure 1: Optimized Molecular Structure (Available in PubChem 3D Conformer)

Properties

IUPAC Name

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O12/c1-31-12-3-2-8(4-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXASPPWQHFOWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-Hydroxy-4-methoxyphenyl)-3-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one , commonly referred to as a flavonoid glycoside, exhibits a range of biological activities that merit detailed examination. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C22H22O11
  • Molecular Weight : 462.41 g/mol
  • IUPAC Name : 2-(3-Hydroxy-4-methoxyphenyl)-3-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one
  • CAS Number : 906320-94-3

The structure of the compound features a flavonoid backbone with a glucopyranosyl moiety, which is known to enhance its solubility and bioavailability.

Spectral Data

The compound's characterization can be supported by various spectral techniques including:

TechniqueDescription
Mass SpectrometryProvides molecular weight and fragmentation patterns.
NMR SpectroscopyOffers insights into the hydrogen and carbon environments.
UV-Vis SpectroscopyUsed for assessing the electronic transitions and concentration.

Antioxidant Properties

Research has demonstrated that flavonoids possess significant antioxidant activity. The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

Several studies indicate that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, in vitro studies using RAW 264.7 macrophages revealed that the compound significantly reduced nitric oxide (NO) production induced by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Antidiabetic Activity

The compound has also been investigated for its antidiabetic properties. In a study focusing on various flavonoid derivatives, it was noted that this specific glycoside exhibited notable glucose-lowering effects in diabetic models, potentially through the modulation of insulin signaling pathways .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. In particular, it has shown effectiveness against certain strains of bacteria and fungi, making it a candidate for further development in antimicrobial therapies .

Case Study 1: Anti-inflammatory Mechanism

A study published in Molecules reported that the compound inhibited LPS-induced NF-kB activation in RAW 264.7 cells. The results indicated that treatment with the compound led to a significant reduction in pro-inflammatory markers without inducing cytotoxicity, highlighting its therapeutic potential in inflammatory diseases .

Case Study 2: Antidiabetic Effects in Animal Models

In an experimental model of diabetes, administration of the compound resulted in improved glycemic control and enhanced insulin sensitivity. The study concluded that the glucopyranosyl moiety plays a critical role in mediating these effects, suggesting a mechanism involving enhanced glucose uptake by peripheral tissues .

Scientific Research Applications

Pharmacological Applications

1. Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which help in neutralizing free radicals in the body. Studies have indicated that 2-(3-Hydroxy-4-methoxyphenyl)-3-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one exhibits significant antioxidant activity. For instance, research published in Phytochemistry highlighted its ability to scavenge free radicals effectively, thereby reducing oxidative stress and potentially lowering the risk of chronic diseases such as cancer and cardiovascular diseases .

2. Antidiabetic Properties
The compound has been investigated for its antidiabetic effects. A study focusing on various flavonoids demonstrated that this compound can enhance insulin sensitivity and lower blood glucose levels in diabetic models. The glucoside form aids in the modulation of glucose metabolism, making it a promising candidate for developing antidiabetic drugs .

3. Anti-inflammatory Effects
Research indicates that the compound possesses anti-inflammatory properties, which can be beneficial in treating inflammatory diseases. It has been shown to inhibit pro-inflammatory cytokines and enzymes, thus alleviating conditions such as arthritis and other inflammatory disorders .

Nutraceutical Applications

1. Dietary Supplements
Due to its health benefits, 2-(3-Hydroxy-4-methoxyphenyl)-3-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one is being explored as an ingredient in dietary supplements aimed at improving overall health. Its inclusion in formulations targeting oxidative stress and metabolic disorders is gaining traction among nutraceutical manufacturers .

2. Functional Foods
The compound can be incorporated into functional foods designed to provide health benefits beyond basic nutrition. Its antioxidant and anti-inflammatory properties make it suitable for products aimed at promoting heart health and enhancing immune function .

Cosmetic Applications

1. Skin Care Products
With its antioxidant and anti-inflammatory properties, this compound is being utilized in cosmetic formulations aimed at skin protection and rejuvenation. It helps in preventing skin aging by combating oxidative damage and reducing inflammation associated with skin conditions like acne and eczema .

2. Sun Protection Formulations
Research has suggested that flavonoids can enhance the efficacy of sun protection products by absorbing UV radiation and providing additional skin protection against sun damage. The incorporation of 2-(3-Hydroxy-4-methoxyphenyl)-3-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one into sunscreens may improve their protective capabilities .

Data Tables

Application AreaSpecific BenefitsSupporting Studies
PharmacologyAntioxidant activity, anti-inflammatory effects ,
NutraceuticalsBlood glucose regulation, dietary supplement potential ,
CosmeticsSkin protection, anti-aging properties ,

Case Studies

Case Study 1: Antioxidant Efficacy
A study conducted on various flavonoids demonstrated that 2-(3-Hydroxy-4-methoxyphenyl)-3-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one exhibited a higher antioxidant capacity compared to other common flavonoids. This was measured using DPPH radical scavenging assays, showing significant potential for incorporation into health products aimed at oxidative stress reduction.

Case Study 2: Antidiabetic Effects
In a controlled trial involving diabetic rats, administration of the compound resulted in a notable decrease in fasting blood glucose levels compared to the control group. The study concluded that the compound could be a beneficial adjunct therapy for managing diabetes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Flavone Glycosides

Compound Name Phenyl Group Substitution Glycosylation Pattern Core Substitutions Molecular Weight (g/mol)
Target Compound 3-OH, 4-OCH₃ β-D-glucopyranosyloxy (C3) 5,7-di-OH ~448 (estimated)
2-(3,4-Dihydroxyphenyl)-3-(β-D-glucopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one 3,4-di-OH β-D-glucopyranosyloxy (C3) 5,7-di-OH ~450
7-(β-D-glucopyranosyloxy)-5-hydroxy-2-methoxyphenyl)-3,6-dimethoxy-4H-1-benzopyran-4-one 2-OCH₃, 5-OH β-D-glucopyranosyloxy (C7) 3,6-di-OCH₃ ~492
2-(3,4-Dihydroxyphenyl)-3-(6-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy)-5,7-di-OH-4-one 3,4-di-OH 6-O-xylopyranosyl-glucopyranosyl (C3) 5,7-di-OH ~582
Isoquercitrin (Quercetin 3-O-glucoside) 3,4-di-OH β-D-glucopyranosyloxy (C3) 5,7,3',4'-tetra-OH ~464

Functional Implications

A. Phenyl Group Substitutions

  • Target Compound vs. 3,4-Dihydroxy Analogs : The 3-hydroxy-4-methoxy substitution reduces oxidative lability compared to catechol (3,4-di-OH) groups in compounds like isoquercitrin. However, this may decrease metal-chelating and radical-scavenging potency .

B. Glycosylation Patterns

  • Monoglycosides vs. Diglycosides: The target’s single glucosyl group (MW ~448) contrasts with disaccharide-linked analogs (e.g., 6-O-xylopyranosyl-glucopyranoside, MW ~582) , which may reduce cellular uptake due to higher molecular weight.
  • Acetylated Glycosides: Compounds like neocomplanoside (6-O-acetyl-glucopyranosyl) exhibit modified solubility and metabolic stability compared to non-acetylated glycosides.

C. Core Substitutions

  • Hydroxyl vs. Methoxy Groups : The 5,7-di-OH configuration in the target compound supports strong antioxidant activity, whereas methoxy substitutions (e.g., 3,6-di-OCH₃ in compound 140 ) may shift bioactivity toward anti-inflammatory pathways.

Preparation Methods

Acid-Catalyzed Hydrolysis of Hesperidin

Reaction Mechanism and Conditions

The acid hydrolysis of hesperidin (C₂₈H₃₄O₁₅) remains the most established method for producing hesperetin-7-O-glucoside. Sulfuric acid (0.05–0.5% v/v) catalyzes the cleavage of the α-1,6 glycosidic bond between rhamnose and glucose at elevated temperatures (140–180°C), yielding rhamnose and hesperetin-7-O-glucoside. The reaction proceeds via protonation of the glycosidic oxygen, followed by nucleophilic attack by water.

Table 1: Optimal Conditions for Acid Hydrolysis
Parameter Range Optimal Value
Temperature 140–180°C 140°C
H₂SO₄ Concentration 0.05–0.5% (v/v) 0.5% (v/v)
Reaction Time 1–3 hours 1 hour
Yield 26–42% 42%

Purification and Isolation

Post-hydrolysis, the product mixture is cooled to 2°C to precipitate hesperetin and glycosides. The aqueous layer is decanted, and the residual solids are dissolved in warm acetone-water (9:1 v/v). Subsequent evaporation and drying yield a beige powder, which is further purified via acetone washing to remove unreacted hesperetin. This method achieves 95% purity but requires careful temperature control to avoid side reactions like deglycosylation or oxidation.

Enzymatic Hydrolysis Using Glycosidases

Enzyme Selection and Reaction Design

Naringinase and hesperidinase are preferred for their β-rhamnosidase activity, selectively cleaving the rhamnose-glucose bond in hesperidin under mild conditions (pH 6–7, 30–40°C). Naringinase, derived from Aspergillus niger, offers higher thermostability and activity retention after immobilization.

Table 2: Enzymatic Hydrolysis Parameters
Parameter Range Optimal Value
pH 5–8 6.5
Temperature 0–60°C 40°C
Reaction Time 10–50 hours 24 hours
Enzyme Loading 0.1–1% (w/w) 0.5% (w/w)
Yield 65–85% 85%

Immobilization and Process Optimization

Immobilizing naringinase on Fe₃O₄ nanoparticles enhances reusability, with 80% activity retained after 10 cycles. A biphasic system (water:ethyl acetate, 4:1 v/v) improves substrate solubility, increasing conversion rates by 30% compared to aqueous systems. Post-reaction, macroporous resin (AB-8) chromatography with ethanol-water elution isolates the product at >99% purity.

Biosynthesis via Recombinant Enzymes

Pathway Engineering

Recent advances employ recombinant E. coli expressing UDP-glucosyltransferases (UGTs) to glucosylate hesperetin directly. Co-expression of sucrose synthase (SuSy) regenerates UDP-glucose in situ, reducing cofactor costs. This one-pot system achieves 92% conversion in 12 hours at 30°C, outperforming traditional hydrolysis methods.

Table 3: Biosynthesis Performance Metrics
Parameter Value
Substrate Hesperetin
Enzyme System UGT72B35 + SuSy
Temperature 30°C
Reaction Time 12 hours
Conversion Rate 92%
Space-Time Yield 1.8 g/L/h

Scalability Challenges

While biosynthesis offers high selectivity, substrate inhibition at hesperetin concentrations >10 mM limits industrial scalability. Continuous glucose feeding and cell-free systems are under investigation to mitigate this issue.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison
Method Yield Purity Cost Scalability
Acid Hydrolysis 42% 95% Low Industrial
Enzymatic Hydrolysis 85% 99% Moderate Pilot-Scale
Biosynthesis 92% 99.5% High Lab-Scale

Acid hydrolysis dominates industrial production due to low costs, but enzymatic methods offer superior yields and purity. Biosynthesis, though nascent, promises sustainability for pharmaceutical-grade synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.